5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine
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Description
The compound “5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine” is a complex organic molecule that contains a piperidine ring. Piperidine is an organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . It is a key component in many pharmaceuticals and is used as a building block in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine” are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These methods often involve hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The molecular structure of “5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine” likely involves a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Future Directions
The future directions for research on “5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine” could involve further exploration of its synthesis, chemical reactions, and potential therapeutic applications. Given the importance of piperidine derivatives in the pharmaceutical industry, this compound could have potential applications in drug discovery .
properties
IUPAC Name |
5-ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-3-16-13-20-19(21-14-16)23-18-9-11-22(12-10-18)15(2)17-7-5-4-6-8-17/h4-8,13-15,18H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVGWFLNJIBHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine |
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